molecular formula C16H13BrN2O3S B450949 Ethyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate CAS No. 546064-73-7

Ethyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate

Cat. No.: B450949
CAS No.: 546064-73-7
M. Wt: 393.3g/mol
InChI Key: AGYOLQVZYFYBQI-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS 546064-73-7) is a high-purity synthetic thiophene derivative designed for research and development applications. With the molecular formula C16H13BrN2O3S and a molecular weight of 393.255 g/mol, this compound is a valuable intermediate in medicinal chemistry. Thiophene-based compounds are a critically important class of heterocycles in pharmaceutical research, renowned for their wide spectrum of therapeutic properties . They have demonstrated diverse biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and antifungal effects, making them a significant structural prototype in the search for new lead molecules . This specific compound, featuring a bromophenyl moiety and a cyanoacetylated amino group, serves as a key building block for the synthesis of more complex chemical libraries. Researchers utilize it to explore new structural prototypes with potential pharmacological activity. It is strictly for research purposes and is not intended for diagnostic or therapeutic use. Proper storage conditions include keeping the product in a dark place under an inert atmosphere at room temperature.

Properties

IUPAC Name

ethyl 4-(4-bromophenyl)-2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S/c1-2-22-16(21)14-12(10-3-5-11(17)6-4-10)9-23-15(14)19-13(20)7-8-18/h3-6,9H,2,7H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYOLQVZYFYBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction Protocol

The reaction involves:

  • Reactants : 4-Bromoacetophenone (1.0 equivalent), ethyl cyanoacetate (1.2 equivalents), elemental sulfur (1.5 equivalents), and morpholine as both solvent and base.

  • Conditions : The mixture is stirred at room temperature for 24–48 hours, followed by reflux at 80–90°C for 6–8 hours.

  • Workup : The crude product is purified via column chromatography (hexane:ethyl acetate, 5:1) to yield the intermediate as a pale-yellow solid.

Key Data :

ParameterValueSource
Yield43–58%
Melting Point108–110°C
IR (N–H stretch)3408 cm⁻¹

Cyanoacetylation of the 2-Aminothiophene Intermediate

The second critical step involves introducing the cyanoacetyl group to the amino moiety of the thiophene core. This is accomplished using 1-cyanoacetyl-3,5-dimethylpyrazole as a highly efficient cyanoacetylating agent.

Cyanoacetylation Procedure

  • Reactants : Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate (1.0 equivalent), 1-cyanoacetyl-3,5-dimethylpyrazole (1.1 equivalents).

  • Conditions : Reflux in toluene at 100–110°C for 1–2 hours with catalytic acetic acid and piperidine.

  • Workup : The product is filtered and recrystallized from ethanol to obtain pure crystals.

Key Data :

ParameterValueSource
Yield80–92%
Reaction Time1–2 hours
IR (C≡N stretch)2216 cm⁻¹

Comparative Analysis of Cyanoacetylation Methods

The choice of cyanoacetylating agent significantly impacts reaction efficiency. Traditional agents like ethyl cyanoacetate require prolonged reaction times (24–36 hours) and often fail with sterically hindered amines. In contrast, 1-cyanoacetyl-3,5-dimethylpyrazole offers:

  • Faster kinetics : Reactions complete within 1–2 hours.

  • Higher yields : 80–92% vs. 50–65% with ethyl cyanoacetate.

  • Broader substrate compatibility : Effective even with bulky 4-bromophenyl-substituted thiophenes.

Optimization Strategies for Industrial-Scale Synthesis

Catalyst Modifications

Recent patents describe Fe–Cr modified Raney-Ni catalysts to enhance selectivity and reduce debromination side reactions. These catalysts improve nitro-group hydrogenation efficiency, though their applicability to thiophene systems requires further validation.

Solvent and Temperature Effects

  • Toluene is preferred over DMF or THF due to its high boiling point and inertness.

  • Maintaining temperatures >100°C ensures complete dissolution of reactants and minimizes byproduct formation.

Spectral Characterization and Quality Control

The final product is validated using:

  • IR Spectroscopy : Peaks at 2216 cm⁻¹ (C≡N), 1696 cm⁻¹ (amide C=O), and 3418 cm⁻¹ (N–H).

  • 1H NMR : Signals at δ 2.1–2.5 ppm (CH₃), δ 4.1 ppm (CH₂CN), and δ 11.8 ppm (NH).

  • Mass Spectrometry : Molecular ion peak at m/z 393.3 (M⁺) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the cyano group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity
Research indicates that ethyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against pathogens like Candida albicans. The compound's mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

2. Antitumor Properties
The compound has been investigated for its potential antitumor effects. Studies have shown that derivatives containing the thiophene moiety can inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest. This compound has been evaluated in several cancer models, showing promising results in reducing tumor growth .

3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has also been studied for anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
AntifungalActive against Candida albicans
AntitumorInhibits proliferation in cancer cell lines
Anti-inflammatoryModulates inflammatory pathways

Case Study: Antimicrobial Efficacy

A study conducted by Mamatha et al. evaluated the antimicrobial efficacy of this compound against a panel of pathogens using the agar well diffusion method. The minimum inhibitory concentration (MIC) was determined for each strain, revealing that the compound showed significant activity comparable to standard antibiotics .

Case Study: Antitumor Activity

In a separate investigation, the antitumor effects were assessed using human cancer cell lines treated with various concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the cyanoacetyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Substituent at 4-Position Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key References
Ethyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 4-Bromophenyl Cyanoacetyl amino C₁₆H₁₃BrN₂O₃S 393.27
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 4-Chlorophenyl Cyanoacetyl amino C₁₆H₁₃ClN₂O₃S 348.8
Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate 4-Chlorophenyl 4-Methoxyphenoxyacetyl amino C₂₃H₂₁ClN₂O₆S 496.94
Ethyl 4-(1-((allyloxy)imino)-2-tert-butoxy)-2-oxoethyl)-2-amino-thiophene-3-carboxylate Alkyne-tert-butoxy Amino C₁₈H₂₅N₃O₅S 403.47
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate 4-Chlorophenyl Amino C₁₃H₁₂ClNO₂S 281.76

Key Observations :

Halogen Effects: The 4-bromophenyl substituent in the target compound increases molecular weight and lipophilicity (higher logP) compared to the 4-chlorophenyl analogue (348.8 g/mol vs. 393.27 g/mol) . Chlorinated analogues (e.g., C₁₆H₁₃ClN₂O₃S) exhibit lower logP values (~4.0) compared to brominated derivatives (~4.5), impacting solubility and membrane permeability .

Amino Group Modifications: The cyanoacetyl amino group introduces a strong electron-withdrawing effect, stabilizing the thiophene ring and enhancing reactivity in nucleophilic substitutions compared to unsubstituted amino groups (e.g., in Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate) . Bulkier substituents, such as 4-methoxyphenoxyacetyl, reduce rotational freedom and may hinder interactions with enzymes or receptors compared to the compact cyanoacetyl group .

Synthetic Accessibility: The target compound’s synthesis requires precise acylation conditions (e.g., sodium ethoxide in ethanol) to avoid side reactions, whereas simpler analogues like Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate are synthesized in fewer steps .

Table 2: Comparative Physicochemical Data

Property This compound Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate
XLogP3 4.5 4.0 3.2
Hydrogen Bond Donors 1 1 2
Hydrogen Bond Acceptors 5 5 6
Rotatable Bonds 6 6 8
Topological Polar Surface Area (Ų) 107 107 128

Biological Activity

Ethyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS Number: 546064-73-7) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including antitumor effects, cytotoxicity, and other pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H13_{13}BrN2_2O3_3S
  • Molecular Weight : 393.255 g/mol
  • SMILES Notation : CCOC(=O)c1c(scc1c1ccc(cc1)Br)NC(=O)CC#N

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating notable cytotoxic effects.

  • Cytotoxicity Evaluation :
    • The compound exhibited an IC50_{50} value in the range of 23.2 to 49.9 μM against breast cancer cell lines (MCF-7), indicating a moderate to high level of activity .
    • A comparative study showed that it inhibited tumor growth significantly when used in combination with standard chemotherapy agents like 5-fluorouracil (5-FU), reducing tumor mass by approximately 54% compared to controls .
  • Mechanism of Action :
    • The mechanism underlying its antitumor activity appears to involve apoptosis induction and inhibition of autophagic cell death, suggesting a dual action that enhances its therapeutic potential .
    • In vivo studies confirmed that treatment with this compound led to a significant reduction in solid tumor weight and improved hematological parameters in tumor-bearing mice, indicating a protective effect on normal tissues during chemotherapy .

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been investigated for its antimicrobial effects:

  • Activity Against Mycobacterium tuberculosis : Preliminary results suggest that the compound exhibits promising activity against Mycobacterium tuberculosis, with minimum bactericidal concentrations (MBC) below 5 μM .
  • Cytotoxicity to Eukaryotic Cells : The compound demonstrated an IC50_{50} value of 6.2 μM against THP-1 human monocytic cells, indicating that while it is effective against pathogens, it also has a relatively low toxicity to human cells .

Data Table: Biological Activity Summary

Activity TypeTest SystemIC50_{50} (μM)Observations
Antitumor ActivityMCF-7 Cells23.2 - 49.9Induces apoptosis; inhibits autophagy
In Vivo Tumor GrowthTumor-Bearing MiceN/AReduces tumor mass by ~54% compared to controls
Antimicrobial ActivityM. tuberculosis<5Effective at low concentrations
CytotoxicityTHP-1 Cells6.2Low toxicity observed

Case Studies and Research Findings

Several research studies have focused on the synthesis and evaluation of thiophene derivatives, including the compound :

  • Synthesis and Characterization : this compound was synthesized through multi-step reactions involving thiophene derivatives and characterized using spectroscopic methods .
  • Pharmacological Profiles : In-depth pharmacological profiling has shown that the compound not only acts as an antitumor agent but also possesses neuroprotective properties, which may be attributed to its ability to inhibit certain enzymes involved in neurodegeneration .
  • Future Directions : Ongoing research aims to optimize the structure of this compound for enhanced potency and reduced side effects, exploring various substitutions on the thiophene ring to improve its biological profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate, and how can competing side reactions be minimized?

  • Methodology : The compound can be synthesized via a Gewald-like reaction. A validated approach involves condensation of ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate with cyanoacetic acid derivatives in the presence of a base (e.g., sodium ethoxide) under reflux in ethanol . Competing side reactions, such as over-alkylation or hydrolysis, are mitigated by controlling stoichiometry (1:1 molar ratio of amine to cyanoacetyl reagent) and reaction time (2–3 hours). Post-reaction quenching with dilute HCl and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How can spectroscopic techniques (NMR, FTIR) be utilized to confirm the structural integrity of this compound?

  • Methodology :

  • 1H NMR : Key signals include a singlet at δ ~6.7–6.8 ppm for the thiophene C-H proton, a quartet at δ ~4.2 ppm (ethyl ester -OCH2), and a triplet at δ ~1.3 ppm (ester -CH3). The cyanoacetyl group’s NH proton appears as a broad singlet at δ ~10.5 ppm .
  • FTIR : Stretching vibrations at ~2200 cm⁻¹ (C≡N), ~1700 cm⁻¹ (ester C=O), and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
  • Cross-validation : Compare spectral data with structurally analogous compounds, such as ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate, to resolve ambiguities in peak assignments .

Q. What safety protocols are critical when handling this compound in a research laboratory?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Category 2 irritant) .
  • Ventilation : Conduct reactions in a fume hood due to potential respiratory toxicity (Specific Target Organ Toxicity, STOT-SE 3) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound, particularly regarding thiophene ring puckering and substituent orientation?

  • Methodology :

  • Data Collection : Use SHELXTL or SHELXL for structure solution and refinement. High-resolution data (≤ 0.8 Å) is critical for resolving anisotropic displacement parameters of the bromophenyl group .
  • Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify thiophene ring non-planarity. For example, calculate puckering amplitude (Q) and phase angle (φ) using software like WinGX .
  • Validation : Cross-check with checkCIF to identify outliers in bond angles/distances and ensure ADPs are physically reasonable .

Q. What mechanistic insights can be gained from studying the reactivity of the cyanoacetyl moiety in nucleophilic substitution or cyclization reactions?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via HPLC under varying conditions (e.g., solvent polarity, temperature). For example, the cyanoacetyl group’s electron-withdrawing nature enhances electrophilicity at the amide carbonyl, facilitating nucleophilic attack by amines or thiols .
  • Theoretical Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map transition states and compare activation energies for competing pathways .

Q. How do structural modifications (e.g., replacing bromophenyl with chlorophenyl or nitrophenyl groups) impact bioactivity, and what analytical methods validate these analogs?

  • Methodology :

  • Synthesis of Analogs : Replace 4-bromophenyl with 4-chlorophenyl or 4-nitrophenyl using analogous Suzuki-Miyaura coupling or Ullmann reactions .
  • Bioactivity Screening : Assess cytotoxicity via MTT assays (e.g., IC50 values against cancer cell lines) and compare with parent compound .
  • SAR Analysis : Correlate electronic effects (Hammett σ values) of substituents with activity trends .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this compound?

  • Methodology :

  • Reproducibility Checks : Replicate procedures from conflicting sources (e.g., vs. 6) while controlling variables like reagent purity and heating rate.
  • Advanced Purification : Employ preparative HPLC to isolate the product from by-products (e.g., unreacted ethyl cyanoacetate or dimerized species) .
  • Yield Optimization : Use Design of Experiments (DoE) to identify critical factors (e.g., base concentration, solvent volume) affecting yield .

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